(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride
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Overview
Description
(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride is a bicyclic amine compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its bicyclo[2.2.2]octane framework, which provides rigidity and stability, making it useful in different chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride is the neuronal nicotinic receptor (NNR) subtype known as alpha7 (α7) . The α7 NNR is associated with a variety of biological functions, including inflammation regulation and cognitive functions .
Mode of Action
This compound is a small molecule that modulates the activity of the α7 NNR . It interacts with the receptor, influencing its activity and leading to changes in neuronal function. This modulation plays a role in protecting neuronal cells from deterioration and death, a process known as neuroprotection .
Biochemical Pathways
The exact biochemical pathways affected by (2S)-bicyclo[22It is known that the α7 nnr plays a crucial role in various biological functions, including inflammation and cognitive functions . Therefore, modulation of this receptor can potentially affect these pathways and their downstream effects.
Result of Action
The modulation of the α7 NNR by this compound can lead to various molecular and cellular effects. These include the regulation of inflammation and cognitive functions, as well as neuroprotection . The exact outcomes can vary depending on the specific context and conditions.
Action Environment
The action, efficacy, and stability of (2S)-bicyclo[222]octan-2-amine hydrochloride can be influenced by various environmental factors These can include the presence of other molecules, the state of the α7 NNR, and the overall condition of the neuronal environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This method provides high diastereo- and enantioselectivities, which are crucial for obtaining the desired (2S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar asymmetric cycloaddition reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- (S)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride
- 1-Azabicyclo[2.2.2]octan-3-one hydrochloride
- 8-azabicyclo[3.2.1]octanes
Uniqueness
(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride is unique due to its specific stereochemistry and the stability provided by its bicyclic structure. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.
Biological Activity
(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride is a bicyclic amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as a scaffold for drug development and has been incorporated into various pharmacologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Structural Characteristics
The bicyclo[2.2.2]octane framework provides a rigid and symmetrical structure, which influences the compound's chemical reactivity and biological interactions. The amine group allows for diverse modifications, enhancing its potential as a pharmaceutical intermediate.
Antiparasitic Activity
Research indicates that derivatives of bicyclo[2.2.2]octan-2-amine exhibit significant antiparasitic properties, particularly against Trypanosoma brucei and Plasmodium falciparum. Notably, certain synthesized bicyclo[2.2.2]octan-2-one derivatives demonstrated remarkable antitrypanosomal activity with an IC(50) value of less than 0.3 µM, though they were less effective than suramin (IC(50) = 0.0075 µM) . Additionally, some compounds showed promising antimalarial activity comparable to chloroquine .
Estrogen Receptor Modulation
Compounds incorporating the bicyclo[2.2.2]octane structure have been identified as estrogen receptor-beta agonists, suggesting their potential role in hormone-related therapies . This activity could be leveraged in treating conditions influenced by estrogen signaling.
Inhibition of Enzymatic Activity
Several studies have reported that bicyclo[2.2.2]octane derivatives act as inhibitors for various enzymes:
- Myeloperoxidase inhibitors : These compounds can modulate inflammatory responses by inhibiting myeloperoxidase activity .
- DGAT1 Inhibitors : Some derivatives have shown effectiveness in inhibiting diacylglycerol O-acyltransferase 1 (DGAT1), which is relevant in lipid metabolism and obesity research .
The biological activity of (2S)-bicyclo[2.2.2]octan-2-amine is largely attributed to its ability to interact with specific molecular targets through its amine group, potentially forming stable complexes that modulate biological pathways.
Comparative Studies
A comparative analysis of (2S)-bicyclo[2.2.2]octan-2-amine with other similar compounds reveals distinct differences in their biological profiles:
Compound | Biological Activity | IC(50) Value |
---|---|---|
(2S)-bicyclo[2.2.2]octan-2-amine | Antitrypanosomal | < 0.3 µM |
Suramin | Antitrypanosomal | 0.0075 µM |
Chloroquine | Antimalarial | 0.12 µM |
This table highlights the efficacy of (2S)-bicyclo[2.2.2]octan-2-amine derivatives compared to established treatments.
Case Studies
-
Antitrypanosomal Activity Study : A study synthesized several bicyclo[2.2.2]octan derivatives and evaluated their activity against Trypanosoma brucei rhodesiense using microplate assays, leading to the identification of highly potent compounds .
- Findings : The most effective compound exhibited an IC(50) < 0.3 µM.
- : These findings support the potential of bicyclo[2.2.2]octane derivatives as candidates for developing new antiparasitic agents.
Properties
IUPAC Name |
(2S)-bicyclo[2.2.2]octan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H/t6?,7?,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIJCGYVIWGAHT-CEGZMALOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1C[C@@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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